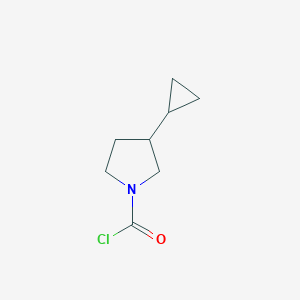
3-Cyclopropylpyrrolidine-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropylpyrrolidine-1-carbonyl chloride is a chemical compound used for pharmaceutical testing . It is a versatile compound with immense potential in scientific research.
Molecular Structure Analysis
The unique structure of 3-Cyclopropylpyrrolidine-1-carbonyl chloride opens doors for diverse applications, from drug development to material synthesis.Chemical Reactions Analysis
While specific chemical reactions involving 3-Cyclopropylpyrrolidine-1-carbonyl chloride are not detailed in the search results, it’s important to note that carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones .Aplicaciones Científicas De Investigación
Metabolic Activation of Fluoropyrrolidine Dipeptidyl Peptidase-IV Inhibitors
In a study focused on dipeptidyl peptidase-IV (DPP-IV) inhibitor analogs, Xu et al. (2004) explored the metabolic activation of compounds containing a fluoropyrrolidine moiety. The research demonstrated that these compounds undergo bioactivation, forming chemically reactive intermediates that could be trapped by nucleophiles like glutathione or N-acetylcysteine, providing insights into the mechanisms of bioactivation relevant to pharmaceutical chemistry (Xu et al., 2004).
Electrodeposition of Aluminum
Pulletikurthi et al. (2015) investigated the electrodeposition of aluminum from an electrolyte containing 1-butylpyrrolidine and AlCl3, illustrating the material science application of pyrrolidine derivatives. This study highlights the potential use of pyrrolidine derivatives in creating advanced materials through electrochemical methods (Pulletikurthi et al., 2015).
Synthesis of Cyclopropane Derivatives
Lücht et al. (2019) explored the reactivity of 3,3´-linked bispyrroles towards various carbon electrophiles, including studies on cyclopropane derivatives. Their work contributed to synthetic organic chemistry by showing new pathways for creating complex organic structures, highlighting the versatility of cyclopropane and pyrrolidine derivatives in synthesizing new organic compounds (Lücht et al., 2019).
Carbon-Carbon Bond Cleavage of Cyclopropanols
McDonald et al. (2020) provided a comprehensive review on the carbon-carbon bond cleavage of cyclopropanols, a key area in organic synthesis. This review highlights the synthetic utility of cyclopropanols and related derivatives, showcasing the importance of cyclopropane units in developing new synthetic methodologies (McDonald et al., 2020).
Improvement on Synthesis of Cyclopropane Carbonyl Chloride
Zhang Xiao-hong (2007) developed a new synthetic method for cyclopropane carbonyl chloride, an important intermediate in organic synthesis. This method demonstrates the continuous innovation in synthesizing cyclopropane-containing compounds, which are valuable in various chemical syntheses (Zhang Xiao-hong, 2007).
Mecanismo De Acción
Target of Action
The compound belongs to the pyrrolidine class of molecules, which are known to interact with a variety of biological targets .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds or non-covalent interactions .
Biochemical Pathways
Pyrrolidine derivatives are known to be involved in a variety of biochemical pathways, often acting as inhibitors or activators of specific enzymes .
Pharmacokinetics
Pyrrolidine derivatives are generally well-absorbed and distributed throughout the body, and they are metabolized by various enzymes in the liver .
Result of Action
Pyrrolidine derivatives are known to have a variety of effects at the molecular and cellular level, often involving changes in enzyme activity or cellular signaling .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine derivatives .
Propiedades
IUPAC Name |
3-cyclopropylpyrrolidine-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c9-8(11)10-4-3-7(5-10)6-1-2-6/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCYYGVQDJQTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCN(C2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2991083.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2991084.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2991085.png)
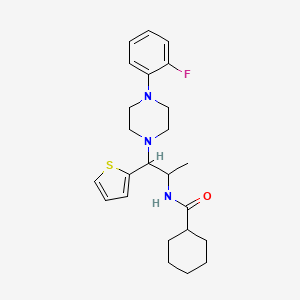
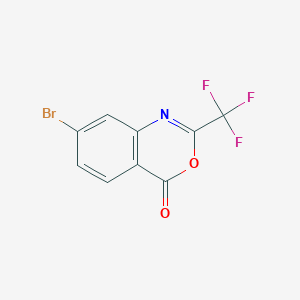
![8-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2991091.png)
![6-Tert-butyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2991092.png)
![N-(3-chlorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2991095.png)

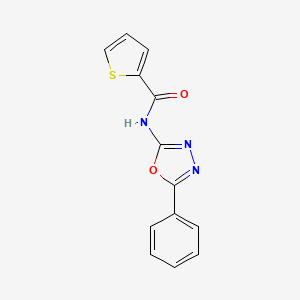
![3-((2-chloro-6-fluorobenzyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2991101.png)

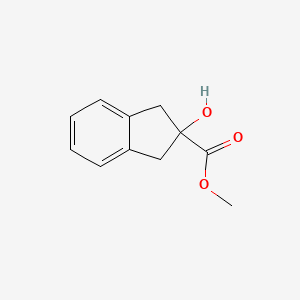
![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2991106.png)